2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Description
This compound is a tricyclic imide featuring a central epoxyisoindole core substituted with a 2-(trifluoromethyl)phenyl group. Its molecular framework combines rigidity from the bicyclic norbornene-derived system with the electron-withdrawing trifluoromethyl group, which enhances stability and influences electronic properties. This structure is prevalent in medicinal and materials chemistry due to its versatility in functionalization and biological activity modulation .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)7-3-1-2-4-8(7)19-13(20)11-9-5-6-10(22-9)12(11)14(19)21/h1-6,9-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJNXCXDFOJRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3C4C=CC(C3C2=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards various enzymes. For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
The trifluoromethyl group in similar compounds has been shown to enhance drug potency by lowering the pka of the cyclic carbamate, facilitating a key hydrogen bonding interaction with the protein.
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds have been associated with a broad range of chemical and biological properties, affecting various biochemical pathways.
Pharmacokinetics
The trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties.
Result of Action
Trifluoromethyl-containing compounds have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound 2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (CAS Number: 1241674-84-9) is a member of the isoindole class of compounds known for various biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C17H15F3N2O2
- Molecular Weight : 336.308 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring and an epoxyisoindole core structure.
Biological Activity Overview
Research has indicated that compounds within the isoindole family exhibit a range of biological activities, including but not limited to:
- Antidepressant effects
- Anticancer properties
- Inhibition of phosphodiesterases (PDEs)
Antidepressant Activity
A study focused on related compounds showed that derivatives with similar structural features exhibited significant serotonin receptor affinity and phosphodiesterase inhibition. For instance, compounds were tested for their ability to bind to serotonin receptors (5-HT1A and 5-HT7), which are crucial targets in the treatment of depression and anxiety disorders. The findings suggested that modifications to the trifluoromethyl group could enhance the antidepressant properties of these compounds .
Anticancer Potential
The anticancer activity of isoindole derivatives has been attributed to their ability to inhibit specific signaling pathways involved in tumor growth. In vitro studies have demonstrated that certain isoindoles can induce apoptosis in cancer cells by modulating Wnt signaling pathways. The ability to inhibit Wnt signaling is particularly relevant as it plays a critical role in cell proliferation and differentiation .
Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibition of these enzymes has been linked to various therapeutic effects, including enhanced mood and cognitive function. Compounds similar to 2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione have shown promising results as PDE inhibitors in preliminary studies .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of isoindole derivatives:
-
Case Study 1 : A derivative was evaluated for its antidepressant effects in animal models using the forced swim test (FST). Results indicated significant reductions in immobility time compared to controls, suggesting potential antidepressant activity.
Compound Dose (mg/kg) Immobility Time (s) Control (s) Compound A 2.5 20 40 Compound B 5.0 15 35 -
Case Study 2 : Another study assessed the anticancer properties through cell viability assays on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth.
Cell Line IC50 (µM) MCF-7 (Breast) 10 A549 (Lung) 8 HeLa (Cervical) 12
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
- The molecular weight (323.31 g/mol) and logP value are higher than the parent compound, suggesting enhanced lipophilicity and membrane permeability. This derivative lacks the epoxy bridge, replacing it with a methano group, which reduces ring strain and alters reactivity .
Methylthio-Substituted Derivatives (e.g., 3h, 3i) :
Compounds like 3h (65% yield) and 3i (16% yield) feature a methylthio-propenyl substituent. The stereochemistry (3aR,4S,7R,7aS vs. 3aR,4R,7S,7aS) significantly impacts synthetic accessibility, as seen in the divergent yields. The methylthio group enhances sulfur-mediated interactions (e.g., with enzymes or metal ions), which could improve binding affinity in biological targets .
Physical and Crystallographic Properties
- Crystal Structure Comparisons: The parent compound’s epoxyisoindole system differs from homologues like 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (). The latter’s asymmetric unit contains two molecules with distinct hydrogen-bonding networks, whereas the trifluoromethylphenyl analogue likely exhibits tighter packing due to CF3···π interactions, affecting melting points and stability .
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
